molecular formula C18H17NO5 B142108 (RS)-Fmoc-alpha-methoxyglycine CAS No. 156059-09-5

(RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108
CAS No.: 156059-09-5
M. Wt: 327.3 g/mol
InChI Key: AMDUDUCMSBVPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-Fmoc-alpha-methoxyglycine is a derivative of glycine, an amino acid, where the alpha carbon is substituted with a methoxy group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in peptide synthesis due to its unique structural properties, which allow for selective reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Fmoc-alpha-methoxyglycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Methoxylation: The protected glycine is then subjected to methoxylation

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of glycine are reacted with Fmoc-chloride in industrial reactors.

    Methoxylation: The protected glycine is then methoxylated using industrial-grade methanol and hydrochloric acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (RS)-Fmoc-alpha-methoxyglycine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the Fmoc group, yielding alpha-methoxyglycine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of alpha-keto-glycine derivatives.

    Reduction: Alpha-methoxyglycine.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

(RS)-Fmoc-alpha-methoxyglycine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block due to its protected amino group.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications in drug design and development.

    Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical purposes.

Mechanism of Action

(RS)-Fmoc-alpha-methoxyglycine can be compared with other Fmoc-protected amino acids and methoxy-substituted glycine derivatives:

    Fmoc-Glycine: Lacks the methoxy group, making it less versatile in selective reactions.

    Alpha-Methoxyglycine: Lacks the Fmoc protection, making it less suitable for peptide synthesis.

    Fmoc-Alpha-Methylglycine: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the combination of the Fmoc protecting group and the methoxy substituent, providing a balance of protection and reactivity that is valuable in synthetic chemistry.

Comparison with Similar Compounds

  • Fmoc-Glycine
  • Alpha-Methoxyglycine
  • Fmoc-Alpha-Methylglycine

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUDUCMSBVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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